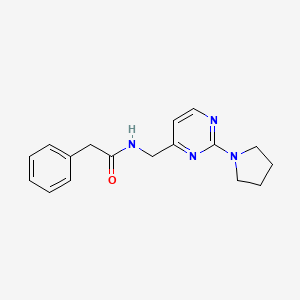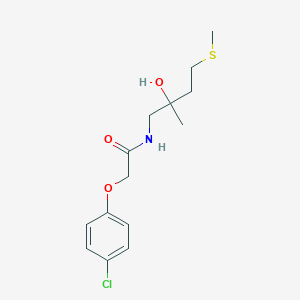![molecular formula C12H15N3O3S B2908336 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851988-10-8](/img/structure/B2908336.png)
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives.
Métodos De Preparación
The synthesis of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with propionohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
In industrial production, the synthesis may be scaled up using continuous flow reactors to improve yield and efficiency. The purity of the synthesized compound is typically confirmed through techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Análisis De Reacciones Químicas
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the existing groups on the benzothiazole ring
Aplicaciones Científicas De Investigación
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. .
Environmental Science: The compound is investigated for its role in environmental remediation, particularly in the degradation of pollutants and toxins.
Industrial Research: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of enzymes such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .
Comparación Con Compuestos Similares
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide can be compared with other benzothiazole derivatives, such as:
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These derivatives also exhibit anti-inflammatory and antimicrobial properties but differ in their specific molecular targets and mechanisms of action.
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide stands out due to its unique combination of methoxy groups and propionohydrazide moiety, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-4-9(16)14-15-12-13-10-7(17-2)5-6-8(18-3)11(10)19-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVIDFVNAYBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=CC(=C2S1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2908256.png)
![2-methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908257.png)





![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2908265.png)
![13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene](/img/structure/B2908267.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2908268.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2908273.png)
![5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908276.png)
